molecular formula C16H24O6 B13742731 1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- CAS No. 37160-66-0

1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-

Katalognummer: B13742731
CAS-Nummer: 37160-66-0
Molekulargewicht: 312.36 g/mol
InChI-Schlüssel: WRIFTLOTZYMLNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane is a complex organic compound that features multiple prop-2-enoxy groups attached to a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane typically involves the reaction of prop-2-enol with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-bis[(1-oxoallyl)oxy]methyl-1,3-propanediyl diacrylate
  • Dipropylene glycol diacrylate

Uniqueness

Compared to similar compounds, 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane stands out due to its multiple prop-2-enoxy groups and dioxolane ring structure.

Eigenschaften

CAS-Nummer

37160-66-0

Molekularformel

C16H24O6

Molekulargewicht

312.36 g/mol

IUPAC-Name

2-[bis(prop-2-enoxy)methyl]-4,5-bis(prop-2-enoxy)-1,3-dioxolane

InChI

InChI=1S/C16H24O6/c1-5-9-17-13(18-10-6-2)16-21-14(19-11-7-3)15(22-16)20-12-8-4/h5-8,13-16H,1-4,9-12H2

InChI-Schlüssel

WRIFTLOTZYMLNI-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1C(OC(O1)C(OCC=C)OCC=C)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.